molecular formula C14H20O4 B1271075 4-Hexyloxy-3-methoxy-benzoic acid CAS No. 79294-58-9

4-Hexyloxy-3-methoxy-benzoic acid

Cat. No.: B1271075
CAS No.: 79294-58-9
M. Wt: 252.31 g/mol
InChI Key: UYWPGJLNWLTLFS-UHFFFAOYSA-N
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Description

4-Hexyloxy-3-methoxy-benzoic acid is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.306 g/mol It is characterized by the presence of a hexyloxy group and a methoxy group attached to a benzoic acid core

Safety and Hazards

The safety data sheet for a related compound, 4-Hydroxy-3-methoxybenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyloxy-3-methoxy-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

4-hexoxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-4-5-6-9-18-12-8-7-11(14(15)16)10-13(12)17-2/h7-8,10H,3-6,9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWPGJLNWLTLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368168
Record name 4-Hexyloxy-3-methoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79294-58-9
Record name 4-Hexyloxy-3-methoxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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